(S)-1-(2-Methoxyphenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQOHAPVLVQKV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357392 | |
| Record name | (S)-1-(2-Methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68285-24-5 | |
| Record name | (αS)-2-Methoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(2-Methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-(2-Methoxyphenyl)ethaneamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for S 1 2 Methoxyphenyl Ethanamine
For Pharmaceutical Compounds
Levetiracetam: This anticonvulsant medication is the S-enantiomer of etiracetam (B127200) and is used to treat epilepsy. patsnap.comgoogle.com The synthesis of Levetiracetam often involves the resolution of racemic mixtures. One method involves the use of (R)-α-methylbenzylamine to form a salt with (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid, a key intermediate. justia.com This salt can then be processed through esterification and ammonolysis to produce Levetiracetam. justia.com
| Pharmaceutical | Precursor involving a chiral amine | Therapeutic Use |
| Rivastigmine | (S)-1-(3-methoxyphenyl)-N-[(S)-1-phenylethyl]ethanamine | Alzheimer's and Parkinson's Disease researchgate.net |
| Levetiracetam | (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid (R)-α-methylbenzylamine salt | Epilepsy patsnap.comjustia.com |
For Calcium Receptor Agonists (Calcimimetics)
Calcimimetics are a class of drugs that act as allosteric activators of the calcium-sensing receptor (CaSR), which plays a crucial role in regulating calcium levels in the body. nih.gov These agents are used to treat conditions like secondary hyperparathyroidism. nih.gov The synthesis of certain calcimimetics utilizes chiral amines. For instance, (1R)-(3-methoxyphenyl)ethan-1-amine is a precursor for Tecalcet hydrochloride, a calcium receptor agonist. researchgate.net Similarly, (1R)-(1-naphthyl)ethanamine is used in the synthesis of Cinacalcet, another calcimimetic. researchgate.net While these examples use the (R)-enantiomer, they highlight the importance of chiral phenylethylamines in this therapeutic area.
For Neurokinin-1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists are drugs that block the activity of NK1 receptors, which are involved in nausea, vomiting, and pain perception. drugbank.comnih.gov These drugs are often used to prevent chemotherapy-induced nausea and vomiting. nih.govyoutube.com The synthesis of some NK1 receptor antagonists involves chiral intermediates. For example, the structure of the antagonist aprepitant (B1667566) includes a chiral piperidine (B6355638) ring. nih.gov While direct synthesis routes for all NK1 antagonists using (S)-1-(2-Methoxyphenyl)ethanamine are not detailed in the provided context, the general principles of asymmetric synthesis using chiral building blocks are central to their production.
Chiral Derivatization for Enantiomeric Excess Determination
Principles of Chiral Derivatization
Chiral derivatization involves reacting a mixture of enantiomers with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org Enantiomers have identical physical properties and are therefore difficult to distinguish using techniques like NMR or HPLC. wikipedia.org However, diastereomers have different physical properties and can be distinguished and quantified by these methods. wikipedia.org
For this technique to be effective, the CDA must be enantiomerically pure, and the reaction with the analyte should go to completion to avoid inaccurate measurements due to kinetic resolution. wikipedia.org The CDA should also not racemize under the reaction or analysis conditions. wikipedia.org Chiral amines, including (S)-1-(2-Methoxyphenyl)ethanamine, can be used as CDAs to determine the enantiomeric excess of chiral acids, while chiral acids like Mosher's acid can be used to analyze chiral amines. wikipedia.org The resulting diastereomeric amides or esters can then be analyzed, often by NMR spectroscopy, to determine the ratio of the original enantiomers. wikipedia.orgresearchgate.net
NMR Spectroscopy for Enantiomeric Excess Analysis
Determining the enantiomeric excess (ee) of a chiral compound is crucial, and Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for this analysis. For amines like this compound, this is often achieved by converting the enantiomers into diastereomers with a chiral derivatizing agent, which can then be distinguished by NMR.
One common approach involves the use of chiral shift reagents . These are typically paramagnetic lanthanide complexes that can reversibly bind to the chiral molecule. libretexts.orgslideshare.net This interaction leads to differential shifts in the NMR signals of the two enantiomers, allowing for their quantification. libretexts.org For instance, europium complexes like Eu(dpm)₃ and Eu(fod)₃ are known to induce significant chemical shift changes, simplifying complex spectra and enabling the resolution of overlapping peaks. slideshare.netnih.gov While this technique has become less common with the advent of high-field NMR instruments, it remains a valid method. libretexts.org
A more robust and widely used method is the formation of diastereomeric derivatives with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). wikipedia.org The amine is reacted with both enantiomers of Mosher's acid (or its more reactive acid chloride) in separate experiments to form two distinct diastereomeric amides. wikipedia.orgumn.edu The resulting diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra. wikipedia.orgumn.edu By comparing the spectra of the two diastereomeric products, the absolute configuration and enantiomeric excess of the original amine can be determined. umn.eduspringernature.com For example, the enantiomeric excess of a non-racemic sample of a related compound was successfully determined to be 91% by ¹H NMR analysis of its N-Boc Mosher ester derivative. rsc.org This method is particularly powerful because the analysis of the differences in chemical shifts (ΔδSR) for various protons in the diastereomeric pair provides a reliable assignment of the absolute configuration. umn.eduspringernature.com
Another strategy involves the use of a three-component assembly. For instance, a chiral diol like (R)-BINOL can be combined with 2-formylphenylboronic acid to form a host complex. acs.orgbham.ac.uk When a chiral primary amine is added, a three-component assembly is formed as a mixture of diastereoisomers, and the ratio of these diastereomers, as observed by ¹H NMR, corresponds to the enantiomeric ratio of the amine. acs.orgbham.ac.uk
HPLC for Diastereomer Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and analysis of chiral compounds. For amines like this compound, this is often achieved by separating their diastereomeric derivatives on a standard achiral stationary phase or by direct separation of the enantiomers on a chiral stationary phase (CSP).
Diastereomers, having different physical properties, can be separated by chromatography on achiral stationary phases like silica (B1680970) gel. nih.govstackexchange.com This approach involves reacting the enantiomeric amine with a chiral derivatizing agent to form a mixture of diastereomers, which are then separated by HPLC. nih.gov For example, diastereomeric amides formed from a racemic acid and a chiral amine have been successfully separated by HPLC on silica gel. nih.gov The choice of mobile phase, often a mixture of solvents like hexane (B92381), dichloromethane, and ethanol, is crucial for achieving baseline separation. nih.gov
The direct separation of enantiomers can be accomplished using a chiral stationary phase (CSP) . These phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. eijppr.commdpi.com For instance, a Chiralpak AD-H column, which has amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, has been used to separate the enantiomers and diastereomers of solifenacin. nih.gov Similarly, a DAICEL CHIRALPAK OD-H column has been employed to determine the enantiomeric excess of related phenyl- and methoxyphenylethylamines using a mobile phase of hexane and 2-propanol. doi.org The separation mechanism on these "Pirkle-type" columns often involves π-π interactions, hydrogen bonding, and steric interactions between the analyte and the chiral stationary phase. eijppr.com
The effectiveness of a particular CSP depends on the structure of the analyte and the mobile phase conditions. For example, new polymeric chiral stationary phases based on derivatives of (1S,2S)-(-)-1,2-diphenylethylenediamine have shown complementary separation capabilities to existing commercial columns. researchgate.net The optimization of the mobile phase composition is a critical factor in achieving satisfactory separation. nih.gov
Mechanistic and Computational Studies
Reaction Mechanism Elucidation
Experimental studies on analogous systems provide a framework for understanding the mechanisms involved in the synthesis and reactions of (S)-1-(2-Methoxyphenyl)ethanamine. Key areas of investigation include dehydrogenation and hydrogenation processes, the effect of isotopes on reaction rates, the role of transient intermediates, and the nature of the catalytic cycle.
The formation of this compound can be achieved through the asymmetric hydrogenation of the corresponding imine, N-(1-(2-methoxyphenyl)ethylidene)amine. Conversely, the reverse reaction, the dehydrogenation of the amine, can be a key step in "borrowing hydrogen" or "hydrogen autotransfer" reactions, where the amine is temporarily oxidized to an imine to allow for further functionalization. davuniversity.org
These transformations are often catalyzed by transition metal complexes, particularly those of ruthenium and iridium. The "borrowing hydrogen" mechanism typically involves the following steps:
Dehydrogenation of the amine to form an imine and a metal-hydride species.
Reaction of the imine with a nucleophile.
Hydrogenation of the resulting intermediate by the metal-hydride to yield the final product and regenerate the catalyst.
In the context of synthesizing this compound via asymmetric hydrogenation, iridium-based catalysts are particularly noteworthy. For sterically hindered imines, such as the precursor to (S)-metolachlor which shares structural similarities with the imine of this compound, an outer-sphere mechanism is often proposed. nih.gov In this pathway, the imine substrate is not directly coordinated to the metal center during the hydride transfer step. nih.govmsu.edu Tandem catalytic systems using iridium for dehydrogenation/hydrogenation and ruthenium for other transformations like olefin metathesis are also being explored to create complex molecules from simpler starting materials. sjsu.edu
Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and understanding which bonds are broken in this step. baranlab.org In the context of reactions involving benzylic amines, a primary KIE at the benzylic C-H position suggests that the cleavage of this bond is part of the rate-determining step. acs.org
Table 1: Kinetic Isotope Effects in Benzylic Amine Reactions
| Reaction | Isotopic Position | KIE (kH/kD) | Implication | Reference |
| Direct Alkylation of a Benzylic Amine | Benzylic C-H | 4.3 | C-H bond cleavage is in the rate-determining step. | acs.org |
This table presents data from a study on a related benzylic amine, as direct KIE data for this compound was not found in the search results.
The reactions of this compound and its synthesis often proceed through key intermediates that dictate the reaction outcome.
Imine Intermediates: In many reactions, such as the "borrowing hydrogen" cycle, the amine is first dehydrogenated to an imine intermediate. davuniversity.org This imine is more electrophilic than the starting amine, allowing it to react with various nucleophiles. The subsequent hydrogenation of the substituted imine intermediate leads to the final α-functionalized amine. The intermediacy of imines has been demonstrated through time-course analysis of related reactions, showing the formation of the imine before the final product. acs.org
Metal-Amine and Metal-Amido Complexes: The interaction between the amine and the metal catalyst is crucial. Initially, a metal-amine complex is formed. In the presence of a base, this can be deprotonated to form a more reactive metal-amido complex. In some catalytic cycles, the amine substrate coordinates to the metal center, which can be considered an inner-sphere mechanism. researchgate.netresearchgate.net However, for sterically demanding substrates, the amine or imine may not directly coordinate to the metal during the key transformation step, indicative of an outer-sphere mechanism. nih.govmsu.edu In the dehydrocoupling of amine-boranes, a rhodium-amido-borane has been proposed as the active catalyst. google.com
The distinction between inner-sphere and outer-sphere mechanisms is fundamental to understanding the catalytic hydrogenation of imines to form amines like this compound.
Inner-sphere mechanism: The substrate (imine) directly coordinates to the metal center before the hydride transfer occurs. This is a common pathway for many hydrogenation reactions. davuniversity.orgresearchgate.netresearchgate.net
Outer-sphere mechanism: The substrate does not enter the inner coordination sphere of the metal catalyst. Instead, the hydride and a proton are transferred from the catalyst to the unbound substrate, often in a concerted or stepwise manner. davuniversity.orgmsu.eduresearchgate.netresearchgate.netyoutube.com
For the hydrogenation of sterically hindered imines, such as those structurally related to the precursor of this compound, outer-sphere mechanisms are often favored. nih.govmsu.edu This is because the bulky substituents on the imine may prevent its direct coordination to the metal center. Computational studies on related iridium-catalyzed imine hydrogenations support the feasibility of a proton-first, outer-sphere pathway. nih.gov In such a mechanism, the imine is first protonated to form a more reactive iminium ion, which then accepts a hydride from the metal complex. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.govyoutube.comnih.gov
DFT calculations have been instrumental in modeling the reaction pathways for the synthesis and transformation of amines similar to this compound. These calculations can provide valuable information about the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.govnih.govresearchgate.net
For the iridium-catalyzed asymmetric hydrogenation of a bulky N-aryl imine, a close analog to the precursor of this compound, DFT calculations were used to propose a plausible outer-sphere mechanism. The calculations identified key transition states, including one for acetate-assisted dihydrogen splitting and another for the hydride transfer from a five-coordinate iridium trihydride. A stabilizing C-H···Ir interaction was found to direct the enantioselectivity of the reaction. nih.gov
In another study on the direct alkylation of benzylic amines, DFT calculations could be used to model the transition state for the C-H activation step, which would be consistent with the experimentally observed kinetic isotope effect. acs.org The energy profile of the entire catalytic cycle can be mapped out, revealing the rate-determining step and the influence of different ligands and additives on the reaction.
Table 2: Calculated Energy Barriers for a Proposed Outer-Sphere Imine Hydrogenation
| Reaction Step | Calculated ΔG‡ (kcal/mol) | Description | Reference |
| Acetate-assisted H2 splitting | Lower than hydride transfer | Formation of the iridium-hydride species. | nih.gov |
| Hydride transfer to iminium | Rate-determining step | Transfer of a hydride from the iridium complex to the protonated imine. | nih.gov |
This table is based on a DFT study of a structurally related bulky N-aryl imine and serves as a model for the hydrogenation of the precursor to this compound.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and related structures, docking studies are instrumental in understanding their interactions with biological targets. For instance, studies on similar phenethylamine (B48288) derivatives have utilized molecular docking to elucidate their binding modes within receptor active sites. These computational analyses help in predicting the binding affinity and orientation of the ligand, providing insights into the structural basis of its biological activity. elsevierpure.comresearchgate.netmdpi.com The process involves the preparation of both the ligand (this compound) and the target protein, followed by running docking simulations using software like AutoDock or SWISSDOCK. researchgate.netmdpi.com The results, often expressed as binding energy, indicate the stability of the ligand-receptor complex. researchgate.net
| Parameter | Description | Typical Software Used |
| Binding Affinity | The strength of the interaction between the ligand and the receptor. | AutoDock, SWISSDOCK |
| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | Chimera, PyMOL |
| Inhibition Constant (Ki) | An indication of how potent a ligand is in inhibiting a protein's function. | GOLD, AutoDock 4.0 |
Prediction of Affinity and Selectivity in Molecular Imprinting
Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule, in this case, this compound. Computational models are crucial in the design and prediction of the affinity and selectivity of these molecularly imprinted polymers (MIPs). nih.govresearchgate.netmdpi.com These models can simulate the prepolymerization complex between the template molecule (this compound) and functional monomers. nih.govresearchgate.net By calculating the binding energy of these complexes, researchers can predict which functional monomer will result in a polymer with the highest affinity for the template. mdpi.com
For example, a computational study on a structurally related compound, 2-(3,4-dimethoxyphenyl)ethylamine, evaluated several functional monomers and predicted that methacrylic acid would provide the highest affinity, a finding that was later confirmed by experimental results. nih.govresearchgate.net The selectivity of the designed polymer can also be analyzed by simulating the adsorption of various structurally related compounds into the polymer cavity through docking procedures. nih.govresearchgate.net This allows for the successful evaluation and optimization of MIPs for specific applications. nih.govresearchgate.net
| Computational Method | Purpose in MIP Design | Key Findings |
| Ab initio/Semi-empirical methods | Calculate binding energy between template and functional monomers. | Predicts the most suitable functional monomer for synthesis. mdpi.com |
| Molecular Docking | Simulates the adsorption of the template and other molecules into the polymer cavity. | Predicts the selectivity of the imprinted polymer. nih.govresearchgate.net |
Conformational Analysis and Stability of Chiral Systems
Conformational analysis of chiral molecules like this compound is essential for understanding their biological activity. The spatial arrangement of atoms in a molecule can significantly influence its interaction with chiral biological receptors. Computational methods, such as systematic searches and molecular dynamics, are employed to determine the stable conformations of these molecules. nih.gov
A study on 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, which share structural similarities, demonstrated that differences in the stable conformations, specifically the distance between the amine nitrogen and an oxygen atom, correlated with their receptor binding affinity. nih.gov By comparing the stable conformations of active compounds with a rigid, known active molecule, a probable active conformation can be proposed. nih.gov Furthermore, for molecules with stereocenters, the energetically favorable order of stable conformations can explain the relationship between stereochemistry and biological activity. nih.gov The agonist potency at certain receptors is highly dependent on the spatial orientation of the ethylamine (B1201723) chain, with bioactivity often residing in a single enantiomer. nih.gov
Topological Polar Surface Area (TPSA) and Molar Refractivity
Topological Polar Surface Area (TPSA) is a descriptor used in medicinal chemistry to predict the drug transport properties of molecules. nih.govwikipedia.org It is calculated as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. nih.govwikipedia.org TPSA is a useful parameter because it avoids the need to calculate the 3D structure of a ligand or decide on its biologically relevant conformation. nih.gov Generally, molecules with a lower TPSA are more likely to permeate cell membranes. For instance, a TPSA of less than 90 Ų is often required for a molecule to cross the blood-brain barrier. wikipedia.org
Molar refractivity (MR) is a measure of the volume occupied by a molecule. nih.gov Both TPSA and MR are often used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure of compounds with their biological activity. nih.gov
For this compound, these parameters can be calculated to estimate its potential for oral bioavailability and ability to reach target sites within the body. wikipedia.org
| Descriptor | Definition | Application in Drug Discovery |
| TPSA | The sum of the surface areas of polar atoms in a molecule. nih.gov | Predicts drug transport properties like cell permeability and blood-brain barrier penetration. wikipedia.org |
| Molar Refractivity (MR) | A measure of the volume occupied by a molecule. nih.gov | Used in QSAR studies to correlate structure with biological activity. nih.gov |
Chirality Sensing and Recognition Mechanisms
Chirality sensing involves the differentiation between the enantiomers of a chiral molecule. The recognition of a specific enantiomer, such as this compound, by a chiral sensor or a biological receptor is a highly specific process governed by the formation of diastereomeric complexes. rsc.org
Noncovalent Interactions in Chiral Recognition (e.g., Hydrogen Bonding, Hydrophobic Interactions, π–π Interactions)*
The specific recognition of one enantiomer over the other is driven by a combination of noncovalent interactions. These interactions include:
Hydrogen Bonding: The interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of this compound, the amine and methoxy (B1213986) groups can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions: The tendency of nonpolar groups to aggregate in an aqueous environment. The phenyl ring and the ethyl group of the molecule can participate in hydrophobic interactions.
π–π Interactions:* Attractive, noncovalent interactions between aromatic rings. The phenyl ring of this compound can engage in π–π* stacking with other aromatic systems in a receptor or sensor.
The precise geometry and combination of these interactions for one enantiomer within a chiral binding pocket will differ from that of the other enantiomer, leading to a difference in binding affinity and, consequently, chiral recognition. Studies on molecularly imprinted polymers for flavonoids have highlighted the crucial role of hydrogen bonding in selective recognition. mdpi.com
Diastereomeric Host-Guest Complex Formation
Chiral recognition is fundamentally based on the formation of diastereomeric complexes between the chiral analyte (the "guest," e.g., this compound) and a chiral selector (the "host"). rsc.orgrsc.org Since the host is chiral, its interaction with the (S)-enantiomer will create a diastereomeric complex that is different in energy and structure from the complex formed with the (R)-enantiomer. This difference in stability allows for the selective binding and recognition of one enantiomer. rsc.org This principle is the basis for various applications, including chiral chromatography and the action of chiral drugs.
Advanced Research Topics and Future Directions
Development of Novel Catalytic Systems for Enantioselective Synthesis
The enantioselective synthesis of (S)-1-(2-Methoxyphenyl)ethanamine is a key area of research, with a focus on developing highly efficient and selective catalytic systems. Asymmetric transfer hydrogenation is a prominent method, often employing transition metal complexes with chiral ligands. While specific examples for the 2-methoxy isomer are not extensively detailed in readily available literature, the principles are well-established with related substrates. For instance, the asymmetric hydrogenation of acetophenones is a common route to chiral amines.
Future research is directed towards the discovery of novel catalysts that offer higher turnover numbers and enantioselectivities under milder reaction conditions. This includes the exploration of non-precious metal catalysts to enhance the economic and environmental viability of the synthesis.
Exploration of this compound in New Asymmetric Transformations
While this compound is a product of asymmetric synthesis, it also holds potential as a chiral auxiliary or ligand in other asymmetric transformations. Chiral primary amines are known to be effective in various catalytic processes. The unique steric and electronic properties conferred by the ortho-methoxy group could lead to novel applications in reactions such as asymmetric additions to carbonyls, Michael additions, and cycloadditions.
Future investigations will likely focus on employing this amine as a precursor for more complex chiral ligands or as an organocatalyst itself. The goal is to leverage its inherent chirality to control the stereochemical outcome of a wide range of chemical reactions, thereby expanding its utility in synthetic chemistry.
Design and Synthesis of Derivatives for Enhanced Chiral Recognition and Catalysis
The modification of the this compound scaffold to create derivatives with enhanced catalytic activity and chiral recognition capabilities is a promising research avenue. A significant area of focus is the synthesis of chiral phosphine (B1218219) ligands, which are pivotal in asymmetric catalysis. researchgate.netdicp.ac.cnnih.govsigmaaldrich.comtcichemicals.com By incorporating the (S)-1-(2-Methoxyphenyl)ethyl moiety into a phosphine structure, new ligands with unique steric and electronic profiles can be developed. These ligands can then be used in transition metal-catalyzed reactions, such as asymmetric hydrogenation, to achieve high levels of enantioselectivity.
The design of these derivatives is often guided by computational modeling to predict their conformational preferences and their interactions with metal centers and substrates. The modular nature of these ligands allows for systematic tuning of their properties to optimize performance for specific reactions.
Table 1: Examples of Chiral Phosphine Ligand Classes and Their Potential Application
| Ligand Class | Potential Application in Asymmetric Catalysis |
| P-Chiral Phosphines | Asymmetric Hydrogenation, Hydrosilylation |
| Phosphine-Phosphoramidites | Asymmetric Hydrogenation, Hydroformylation, Allylic Alkylation |
| Bisphosphines | Asymmetric Hydrogenation of various functionalized olefins |
Integration of Biocatalytic and Chemo-Catalytic Processes for Scalable Production
The integration of biocatalysis and chemical catalysis offers a powerful strategy for the efficient and sustainable production of enantiopure amines. diva-portal.orgrsc.org Transaminases are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. diva-portal.org A key challenge in these reactions is overcoming unfavorable equilibrium. diva-portal.org
One promising approach is the deracemization of racemic 1-(2-methoxyphenyl)ethanamine. This can be achieved through a cascade reaction involving two enantiocomplementary enzymes or a combination of an enzyme and a chemical catalyst. researchgate.netresearchgate.net For example, an (R)-selective transaminase could be used to deaminate the (R)-enantiomer, followed by the reduction of the resulting ketone back to the desired (S)-amine using a stereoselective chemical catalyst or another enzyme. This dynamic kinetic resolution approach can theoretically achieve a 100% yield of the desired enantiomer.
A study on the continuous biocatalytic synthesis of the related compound (S)-1-(3-methoxyphenyl)ethylamine highlights the potential of integrated reactor-crystallizer systems for efficient production and in-situ product removal, which helps to drive the reaction equilibrium forward. mdpi.com
In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts and processes. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide valuable information about reaction intermediates and transition states.
Computational methods, including Density Functional Theory (DFT), are increasingly being used to model reaction pathways and predict the stereochemical outcomes of asymmetric reactions. chiralpedia.comresearchgate.netrsc.org These computational studies can elucidate the role of the catalyst, substrate, and solvent in determining the enantioselectivity and can guide the optimization of reaction conditions. For the synthesis of this compound, computational models can be used to understand the interactions between the ketone substrate and the chiral catalyst, providing insights into the factors that control the facial selectivity of the hydride attack.
Industrial Scale-Up Considerations for Enantiopure this compound Production
The successful transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors. Process optimization is key to ensuring a cost-effective, safe, and robust manufacturing process. This includes optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time.
For biocatalytic processes, the stability and reusability of the enzyme are critical economic factors. Immobilization of the enzyme on a solid support can facilitate catalyst recovery and reuse. The choice of solvent is also important, with a preference for green and sustainable options. Downstream processing, including product isolation and purification, must be efficient and scalable. The development of integrated continuous processes, such as the reactor-crystallizer system mentioned for the 3-methoxy isomer, can offer significant advantages in terms of productivity and efficiency. mdpi.com
Q & A
Q. What are the key physicochemical properties of (S)-1-(2-Methoxyphenyl)ethanamine, and how can they inform experimental design?
The compound’s properties include:
Q. Methodological Guidance :
Q. What safety protocols are critical for handling this compound in laboratory settings?
Key hazards include skin/eye irritation and respiratory sensitization. Mitigation strategies:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound synthesis?
Methodology :
- Chiral Resolution : Treat racemic mixtures with (R,R)-tartaric acid in ethanol to form diastereomeric salts. Recrystallize and isolate the (S)-enantiomer via fractional crystallization .
- Analytical Validation : Confirm enantiomeric excess (>99%) using circular dichroism (CD) spectroscopy or chiral GC-MS .
Q. What in vitro and in vivo models are suitable for studying the neuropharmacological effects of this compound and its analogs?
Experimental Design :
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A) and trace amine-associated receptors (TAAR1) using radioligands (e.g., [³H]-LSD for 5-HT₂A) .
- Behavioral Studies : Administer doses (0.1–10 mg/kg, i.p.) in rodent models (e.g., head-twitch response for hallucinogenic potential) .
- Metabolic Profiling : Use LC-HRMS to identify phase I/II metabolites in rat urine (e.g., O-demethylation, glucuronidation) .
Q. How do structural modifications to this compound influence its pharmacological activity?
Structure-Activity Relationship (SAR) Insights :
Q. Methodology :
Q. How can researchers address contradictions in reported metabolic pathways of this compound derivatives?
Conflict Resolution Strategy :
- Multi-Method Validation : Compare GC-MS (for volatile metabolites) and LC-HRMS (for polar/non-volatile metabolites) in parallel .
- Species-Specific Differences : Conduct cross-species studies (human hepatocytes vs. rat models) to identify interspecies metabolic variations .
Analytical and Synthetic Challenges
Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?
- LC-QTOF-MS : Detect impurities at <0.1% levels using high-resolution mass accuracy (<3 ppm error) .
- NMR Spectroscopy : Assign stereochemistry via NOESY (for spatial proximity) and ¹³C-DEPT (for carbon environments) .
Q. How can researchers optimize the scalability of this compound synthesis while maintaining stereoselectivity?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
